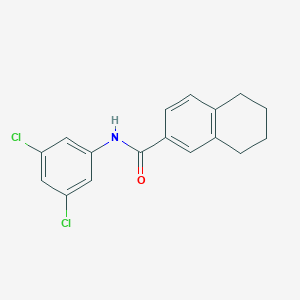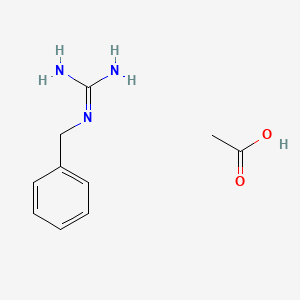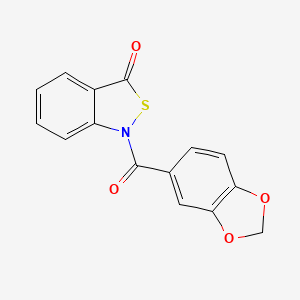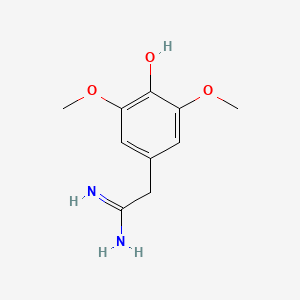
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of heterocyclic compounds, including quinazoline derivatives, have been extensively studied. For example, compounds with the oxadiazole moiety, similar to the structure , have been synthesized and characterized through various spectroscopic methods, demonstrating their potential in developing novel materials with unique properties (Hęclik et al., 2017).
Biological Applications
- Some novel compounds containing lawsone, which shares a structural resemblance with the compound of interest, have shown potential in antioxidant and antitumor activities. This suggests the possibility of exploring similar compounds for therapeutic applications (Hassanien et al., 2022).
Chemical Sensors
- Derivatives of naphthalimide, which, like the compound , contain heterocyclic moieties, have been utilized as efficient reversible colorimetric and fluorescent chemosensors for ion detection. This highlights the potential of similar compounds in sensor technology and environmental monitoring (Zhang et al., 2020).
Photoluminescent Materials
- Carbazole-based compounds, akin to the structure of interest, have been developed to exhibit intense red emission under blue-light excitation, indicating their use in light-emitting diode (LED) technologies and as materials for optical devices (He et al., 2010).
Antimicrobial and Antifungal Activities
- Similar heterocyclic compounds have been evaluated for their antimicrobial and antifungal activities, suggesting the potential application of the compound in developing new antibacterial and antifungal agents (Sirgamalla & Boda, 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione through a series of reactions involving coupling with 3-phenethyl-2,4(1H,3H)-quinazolinedione.", "Starting Materials": [ "3-ethoxyaniline", "ethyl chloroformate", "sodium azide", "sodium hydroxide", "acetic anhydride", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "triethylamine", "N,N-dimethylformamide", "phosphorus oxychloride", "potassium carbonate", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium nitrite", "copper(I) bromide", "sodium borohydride", "sodium cyanoborohydride", "acetonitrile", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. React 3-ethoxyaniline with ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to form 3-ethoxyphenyl N-ethoxycarbonyl carbamate.", "b. React the above product with sodium azide in the presence of water and acetic acid to form 3-ethoxyphenyl N-ethoxycarbonyl azide.", "c. React the above product with phosphorus oxychloride in the presence of chloroform to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride.", "d. React the above product with sodium hydroxide in the presence of water to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. React 3-phenethyl-2,4(1H,3H)-quinazolinedione with sodium acetate and acetic anhydride in the presence of acetic acid to form 3-phenethyl-2,4(1H,3H)-quinazolinedione-3'-acetate.", "b. React the above product with sodium nitrite and copper(I) bromide in the presence of water to form 3-phenethyl-2,4(1H,3H)-quinazolinedione-3'-diazoacetate.", "c. React the above product with 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of potassium carbonate and acetonitrile to form 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "d. Reduce the above product with sodium borohydride or sodium cyanoborohydride in the presence of acetic acid and water to obtain the final product." ] } | |
Número CAS |
1207059-51-5 |
Fórmula molecular |
C26H22N4O4 |
Peso molecular |
454.486 |
Nombre IUPAC |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-33-20-10-6-9-18(15-20)23-28-24(34-29-23)19-11-12-21-22(16-19)27-26(32)30(25(21)31)14-13-17-7-4-3-5-8-17/h3-12,15-16H,2,13-14H2,1H3,(H,27,32) |
Clave InChI |
GATXZICKESWLRJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)
methanone](/img/structure/B2724314.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)


![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)

![8-(3,4-dimethylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2724326.png)

![(5-Methylpyrazin-2-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2724328.png)
![N-isopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724330.png)
